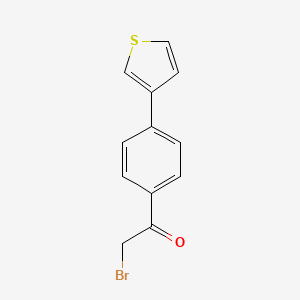

2-Bromo-1-(4-thien-3-ylphenyl)ethanone

Description

2-Bromo-1-(4-thien-3-ylphenyl)ethanone is a brominated aromatic ketone featuring a thiophene ring substituted at the 3-position of a phenyl group. This compound’s reactivity is influenced by the electron-rich thiophene moiety and the electron-withdrawing bromoethylketone group, making it a versatile intermediate in synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name |

2-bromo-1-(4-thiophen-3-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-7-12(14)10-3-1-9(2-4-10)11-5-6-15-8-11/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZQYKSMNMDCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594582 | |

| Record name | 2-Bromo-1-[4-(thiophen-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-53-4 | |

| Record name | Ethanone, 2-bromo-1-[4-(3-thienyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[4-(thiophen-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Method

- Bromine (Br₂) : The primary reagent for bromination.

- Solvent : Commonly used solvents include dichloromethane or acetic acid.

- Temperature : The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

- Dissolve 1-(4-thien-3-ylphenyl)ethanone in the chosen solvent.

- Add bromine dropwise to the solution while maintaining the temperature.

- After the addition is complete, allow the mixture to stir for an additional period (typically several hours).

- Quench the reaction by neutralizing excess bromine with sodium bicarbonate or sodium thiosulfate.

- Purify the product through recrystallization or column chromatography.

Alternative Synthesis Approaches

Other synthetic routes can be explored, including:

Electrophilic Aromatic Substitution : This method can be applied if modifications to the aromatic system are desired, potentially using other electrophiles under acidic conditions.

Functional Group Transformations : Starting from other derivatives of thienyl or phenyl compounds, various transformations can lead to the formation of 2-Bromo-1-(4-thien-3-ylphenyl)ethanone through coupling reactions or other substitution mechanisms.

To confirm the synthesis of this compound, various analytical techniques can be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To verify structural integrity by observing chemical shifts corresponding to protons and carbons in the compound. |

| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation patterns, ensuring correct molecular identification. |

| Infrared Spectroscopy (IR) | To identify functional groups present in the compound, such as carbonyl (C=O) and aromatic C-H stretches. |

| Melting Point Analysis | A sharp melting point indicates purity and confirms identity against literature values. |

When handling this compound, adhere to safety protocols:

- Use appropriate personal protective equipment (PPE), including gloves and goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Properly dispose of chemical waste following institutional guidelines.

The preparation of this compound can be effectively achieved through bromination of its precursor compound using controlled conditions to optimize yield and purity. Characterization techniques are essential for confirming successful synthesis, while safety measures must be strictly followed during laboratory work.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-thien-3-ylphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(4-thien-3-ylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-thien-3-ylphenyl)ethanone involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biological molecules, affecting their function and activity. The compound’s thienyl and phenyl groups contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Bromoethanones

2-Bromo-1-(furan-2/3-yl)ethanone ()

- Structure : Replaces thiophene with furan (oxygen vs. sulfur).

- Reactivity : Furan’s lower aromaticity and reduced electron density lead to slower nucleophilic substitution compared to thiophene-containing analogs.

- Applications: Used to synthesize quinolone derivatives via reactions with O-chlorobenzyl oximes in DMF/NaHCO₃, yielding 47–63% products .

2-Bromo-1-(4-chlorophenyl)ethanone ()

- Structure : Chlorine substituent on the phenyl ring.

- Synthesis : Microwave-assisted reactions (100°C, 15 min) achieve faster cyclization than traditional methods.

- Yield : Comparable to thiophene analogs (~75–80%) but requires harsher conditions due to chlorine’s electron-withdrawing effects .

2-Bromo-1-(4-methoxyphenyl)ethanone ()

- Structure : Methoxy group (electron-donating) enhances ketone reactivity.

- Applications : Efficiently forms thiazoles (92% yield) with thiourea, outperforming chloro- or nitro-substituted analogs .

2-Bromo-1-(pyrrolo[2,3-b]pyridin-3-yl)ethanone ()

- Structure : Nitrogen-containing pyrrolopyridine core.

- Physical Properties : Higher melting points (116–282°C) due to hydrogen bonding, contrasting with thiophene analogs (typically <150°C) .

- Yield : Synthesized in 80–92% yields via column chromatography, highlighting superior stability .

2-Bromo-1-(nitrophenyl)ethanone ()

- Structure : Nitro groups (electron-withdrawing) reduce electrophilicity.

- Applications : Lower yields (26–47%) in α-ketothioamide synthesis compared to methoxy or thiophene analogs .

Electronic and Crystallographic Properties

2-Bromo-1-(4-hydroxyphenyl)ethanone ()

- Structure : Hydroxyl group enables hydrogen bonding.

- Crystallography : Asymmetric molecular packing (Fig. 1 in ) contrasts with thiophene analogs’ planar structures .

(E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone ()

Data Tables: Key Comparative Metrics

Table 1: Substituent Effects on Reaction Yields

Table 2: Physical Properties

Biological Activity

2-Bromo-1-(4-thien-3-ylphenyl)ethanone is an organic compound notable for its unique structure, which includes a bromine atom, a thienyl group, and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 281.17 g/mol. The compound is part of a class known for diverse chemical reactivity and biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring attached to a phenyl group, contributing to its electrophilic nature. This structure enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, which can inhibit enzymatic functions and potentially lead to antimicrobial or anticancer effects.

Biological Activity

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities, including:

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The bromine atom and the carbonyl group enhance the compound's reactivity, facilitating interactions with nucleophilic sites on proteins.

- Inhibition of Enzymatic Functions : By binding to enzymes, the compound can disrupt normal cellular processes, leading to potential therapeutic effects against various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Bromo-2-thienyl)-1-ethanone | Lacks additional bromine atom | Antimicrobial activity reported |

| 2-Bromo-1-(2-thienyl)-1-ethanone | Different bromine positioning | Anticancer properties observed |

| 1-(2,3-Dibromo-2-thienyl)-1-ethanone | Additional bromine on thienyl ring | Enhanced reactivity and potential anticancer effects |

The unique positioning of the bromine atom in this compound significantly influences its reactivity profile compared to other similar compounds.

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, related research provides valuable insights into its potential applications:

- Antineoplastic Activity : Compounds similar to this compound have demonstrated significant anticancer efficacy in hepatoma models. For instance, new derivatives tested against hepatoma tumors showed high activity levels compared to established multikinase inhibitors like sorafenib .

- Kinase Inhibition : Research indicates that structurally related thienyl compounds exhibit kinase inhibitory activity, which could be relevant for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-(4-thien-3-ylphenyl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common method involves bromination of the parent ketone. For example, bromine (Br₂) in chloroform (CHCl₃) is added dropwise to 1-(4-substituted-phenyl)ethanone under controlled conditions to minimize side reactions. Post-reaction, the mixture is washed with NaHCO₃ (to neutralize excess Br₂) and sodium thiosulfate (to remove residual bromine), followed by recrystallization (e.g., from diethyl ether) to achieve ~85% yield . Optimization factors include bromine addition rate, temperature control, and solvent purity.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the thienylphenyl group (aromatic protons at δ 6.92–7.94 ppm) and carbonyl carbon (C=O at ~192–194 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 238.08 for the parent compound) and fragmentation patterns confirm molecular weight .

- Melting Point Analysis : A sharp melting point (e.g., 128°C) indicates purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Avoid skin contact due to acute toxicity risks. Store in a cool, dry environment away from oxidizers, and decontaminate spills with sodium bicarbonate or thiosulfate .

Advanced Research Questions

Q. How does the electronic nature of the thienylphenyl substituent influence the reactivity of the α-bromo ketone group?

- Methodological Answer : The thienyl group’s electron-rich aromatic system stabilizes the α-carbon via resonance, enhancing electrophilicity. This facilitates nucleophilic substitution (e.g., with amines or thiols) but may require catalysts like DBU to mitigate steric hindrance from the bulky aryl group . Computational studies (DFT) are recommended to quantify electronic effects .

Q. What strategies can resolve contradictions in reported stability data for α-bromo ketones under varying storage conditions?

- Methodological Answer : Limited stability data exist for this compound , but analogous α-bromo ketones degrade via hydrolysis or oxidation. Stability studies under controlled humidity (e.g., 40–60% RH) and inert atmospheres (N₂/Ar) are advised. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways .

Q. How can this compound serve as a precursor in synthesizing tubulin inhibitors or other bioactive molecules?

- Methodological Answer : The α-bromo ketone is a versatile alkylating agent. For example, it reacts with 5-amino-1,3,4-thiadiazole derivatives to form sulfur-linked heterocycles, which are evaluated for antiproliferative activity against cancer cell lines (e.g., MCF-7). Yield optimization requires stoichiometric control (1:1 molar ratio) and anhydrous conditions .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include:

- Exothermic Bromination : Use jacketed reactors for temperature control (−10°C to 0°C).

- Purification : Replace recrystallization with column chromatography (silica gel, hexane/EtOAc) for higher throughput .

- Waste Management : Neutralize bromine residues with Na₂S₂O₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.